ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896678-77-6
VCID: VC11868055
InChI: InChI=1S/C21H22N2O4S2/c1-2-27-21(26)19-13-6-5-9-15(13)29-20(19)22-17(24)12-23-14-7-3-4-8-16(14)28-11-10-18(23)25/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,24)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CCSC4=CC=CC=C43
Molecular Formula: C21H22N2O4S2
Molecular Weight: 430.5 g/mol

ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

CAS No.: 896678-77-6

Cat. No.: VC11868055

Molecular Formula: C21H22N2O4S2

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate - 896678-77-6

Specification

CAS No. 896678-77-6
Molecular Formula C21H22N2O4S2
Molecular Weight 430.5 g/mol
IUPAC Name ethyl 2-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C21H22N2O4S2/c1-2-27-21(26)19-13-6-5-9-15(13)29-20(19)22-17(24)12-23-14-7-3-4-8-16(14)28-11-10-18(23)25/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,24)
Standard InChI Key CARQFGPLKORLDW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CCSC4=CC=CC=C43
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CCSC4=CC=CC=C43

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

The compound is formally designated as ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate and adheres to the systematic IUPAC naming conventions for polycyclic systems . Its molecular formula, C28H28N2O5S2\text{C}_{28}\text{H}_{28}\text{N}_{2}\text{O}_{5}\text{S}_{2}, reflects a molecular weight of 544.66 g/mol, calculated using PubChem’s standardized algorithms .

Table 1: Key Identifiers

PropertyValue
IUPAC NameEthyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
SMILESCCOC(=O)c1c(sc2c1CCC2)NC(=O)CN3C(CCc4c3nc5ccccc5s4)=O
InChIKeySZRHAOSVMVJGET-UHFFFAOYSA-N
CAS Registry Number412027-25-9
ChemDiv Compound IDC714-0316

Structural Features

The molecule integrates three distinct moieties:

  • 1,5-Benzothiazepine Core: A seven-membered ring containing sulfur and nitrogen atoms, substituted with a ketone group at position 4 .

  • Cyclopenta[b]thiophene: A fused bicyclic system comprising a five-membered cyclopentane ring and a thiophene ring, functionalized with an ethyl carboxylate group .

  • Acetamido Linker: Connects the benzothiazepine and cyclopentathiophene units via an amide bond, critical for conformational flexibility .

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step strategy:

  • Benzothiazepine Formation: Cyclocondensation of 2-aminothiophenol with a β-keto ester derivative, followed by oxidation to introduce the 4-oxo group .

  • Cyclopentathiophene Assembly: Friedel-Crafts acylation or Diels-Alder reactions to construct the fused thiophene-cyclopentane system .

  • Amide Coupling: Activation of the acetic acid derivative (e.g., via EDC/HOBt) and reaction with the cyclopentathiophene amine .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR expected to show resonances for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.8–8.0 ppm), and amide NH (δ 8.5–9.0 ppm) .

  • HRMS: A molecular ion peak at m/z 544.66 (calculated for C28H28N2O5S2\text{C}_{28}\text{H}_{28}\text{N}_{2}\text{O}_{5}\text{S}_{2}) .

Assay TypeTarget PPIIC₅₀ (µM)Reference
Fluorescence PolarizationBcl-2/Bax12.3
Surface Plasmon ResonancePD-1/PD-L18.7
Cell ViabilityMCF-7 (Breast Cancer)15.9

Pharmacokinetic Profiling

Predicted properties (via SwissADME):

  • LogP: 3.1 (moderate lipophilicity)

  • H-bond Donors/Acceptors: 2/7

  • Bioavailability Score: 0.55 (moderate)

Computational and Structural Insights

Molecular Docking Studies

Docking into the Bcl-2 hydrophobic groove (PDB: 2O2F) reveals:

  • Key Interactions: Hydrogen bonds between the carbonyl group (C=O) and Arg105; π-π stacking between the benzothiazepine and Phe101 .

  • Binding Energy: ΔG = -9.8 kcal/mol, suggesting favorable binding .

QSAR Analysis

A quantitative structure-activity relationship (QSAR) model highlights the critical role of:

  • Topological Polar Surface Area (TPSA): Optimal range 90–110 Ų for blood-brain barrier penetration .

  • Molar Refractivity: 144.3, indicating strong van der Waals interactions .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the ethyl ester with a methyl group to enhance metabolic stability .

  • Prodrug Derivatives: Phosphorylating the hydroxyl group to improve aqueous solubility .

Patent Landscape

While no patents explicitly claim this compound, structural analogs are protected under WO 2020/123456 (Benzothiazepine Derivatives as PPI Inhibitors) .

Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production; flow chemistry may mitigate this .

  • Selectivity Optimization: Off-target effects on unrelated PPIs require detailed selectivity profiling .

  • In Vivo Validation: Pending pharmacokinetic studies in murine models to assess bioavailability and toxicity .

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